molecular formula C13H26N2 B7973903 3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane

3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B7973903
M. Wt: 210.36 g/mol
InChI Key: QPIGDWOZNNWOQA-UHFFFAOYSA-N
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Description

3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane: , also known by its chemical name N,N’-diisopropyl-1,3-propanediamine , is an organic compound with the molecular formula C13H26N2 and a molecular weight of 210.3589 g/mol . This compound is characterized by its two isopropyl groups attached to a 1,3-propanediamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N,N’-diisopropyl-1,3-propanediamine typically involves the reaction of 1,3-dibromopropane with diisopropylamine under anhydrous conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: : On an industrial scale, the production of N,N’-diisopropyl-1,3-propanediamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: : N,N’-diisopropyl-1,3-propanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N’-diisopropyl-1,3-propanediamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of N,N’-diisopropyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

N,N’-diisopropyl-1,3-propanediamine can be compared with other similar compounds such as:

    N,N’-diethyl-1,3-propanediamine: Similar structure but with ethyl groups instead of isopropyl groups.

    N,N’-dimethyl-1,3-propanediamine: Similar structure but with methyl groups instead of isopropyl groups.

    N,N’-diisopropyl-1,2-ethanediamine: Similar structure but with a shorter ethane backbone.

Uniqueness: : The presence of isopropyl groups in N,N’-diisopropyl-1,3-propanediamine provides steric hindrance, which can influence its reactivity and binding affinity compared to its analogs with smaller alkyl groups. This steric effect can make the compound more selective in its interactions with molecular targets.

Properties

IUPAC Name

3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-3-11(4-2)9-15-8-7-12-5-6-13(10-15)14-12/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIGDWOZNNWOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCC2CCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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